
5-Methyl-1-phenyl-1H-pyrazole
Overview
Description
5-Methyl-1-phenyl-1H-pyrazole is a compound with the molecular formula C10H10N2. It is a member of the pyrazole family, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . The pyrazole ring is considered an interesting class in drug discovery due to its broad spectrum of biological activities . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, 5-Amino-3-methyl-1-phenylpyrazole is an aminopyrazole derivative that reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Molecular Structure Analysis
The molecular structure of 5-Methyl-1-phenyl-1H-pyrazole has been analyzed using single crystal X-ray structural analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-1-phenyl-1H-pyrazole include a molecular weight of 158.20 g/mol, a topological polar surface area of 17.8 Ų, and a complexity of 141 .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential in cancer treatment. It has been shown to induce apoptosis in cancer cells by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, and activating p27 levels .
Antibacterial Properties
5-Methyl-1-phenyl-1H-pyrazole exhibits antibacterial activity, making it a candidate for the development of new antibacterial agents .
Anti-inflammatory Use
Due to its anti-inflammatory properties, this compound is being explored for use in treating inflammation-related conditions .
Analgesic Effects
The analgesic properties of 5-Methyl-1-phenyl-1H-pyrazole are being researched for potential applications in pain management .
Anticonvulsant Potential
Research is being conducted on the anticonvulsant effects of this compound, which could lead to new treatments for seizure disorders .
Anthelmintic Activity
This compound has shown anthelmintic activity, suggesting it could be used to develop treatments for parasitic worm infections .
Antioxidant Properties
The antioxidant properties of 5-Methyl-1-phenyl-1H-pyrazole are being investigated, which could have various health benefits .
Herbicidal Applications
There is potential for this compound to be used as a herbicide due to its herbicidal properties .
Safety and Hazards
Future Directions
Given the broad spectrum of biological activities of pyrazole derivatives, there is significant interest in further studying these compounds. Future research could focus on developing new synthesis methods, investigating the mechanism of action, and exploring potential applications in medicine and other fields .
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets due to their versatile framework . They have been found in various sectors of the chemical industry, including medicine and agriculture .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the way 5-Methyl-1-phenyl-1H-pyrazole interacts with its targets and the resulting changes.
Biochemical Pathways
Pyrazoles and their derivatives have been described as useful synthons of various heterocycles , suggesting that they may be involved in a wide range of biochemical pathways.
Pharmacokinetics
The molecular weight of 5-methyl-1-phenyl-1h-pyrazole is 1581998 , which is within the optimal range for drug-like molecules and could potentially impact its bioavailability.
Result of Action
Pyrazoles have been applied to treat various diseases such as inflammatory, diabetic, cancer, bacterial, and analgesic diseases . This suggests that 5-Methyl-1-phenyl-1H-pyrazole could potentially have a wide range of molecular and cellular effects.
Action Environment
Safety data sheets suggest that it should be kept in a dry, cool, and well-ventilated place , indicating that environmental conditions could potentially affect its stability.
properties
IUPAC Name |
5-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-7-8-11-12(9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPOQOUSJKAZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218464 | |
| Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6831-91-0 | |
| Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 5-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



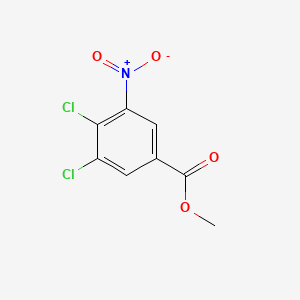



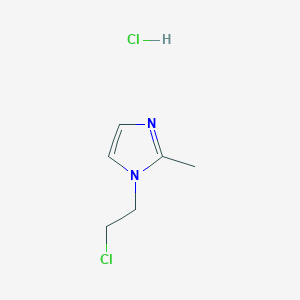

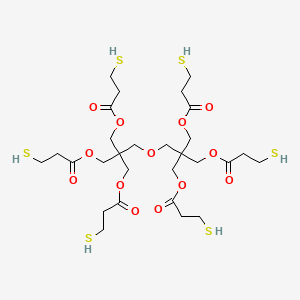
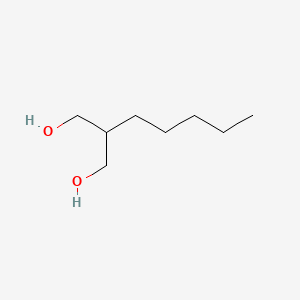

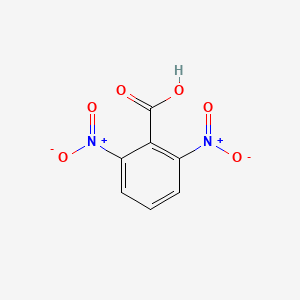

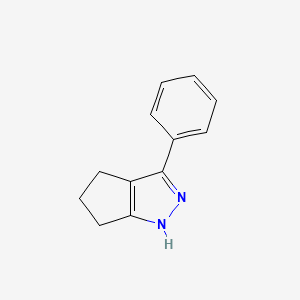
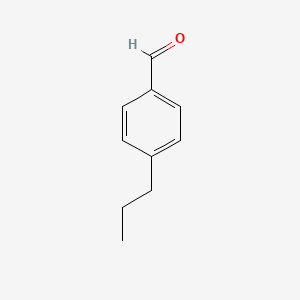
![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)